(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine (4-Bromo-2-nitro-phenyl)-cyclopentyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18855138
InChI: InChI=1S/C11H13BrN2O2/c12-8-5-6-10(11(7-8)14(15)16)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2
SMILES:
Molecular Formula: C11H13BrN2O2
Molecular Weight: 285.14 g/mol

(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine

CAS No.:

Cat. No.: VC18855138

Molecular Formula: C11H13BrN2O2

Molecular Weight: 285.14 g/mol

* For research use only. Not for human or veterinary use.

(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine -

Specification

Molecular Formula C11H13BrN2O2
Molecular Weight 285.14 g/mol
IUPAC Name 4-bromo-N-cyclopentyl-2-nitroaniline
Standard InChI InChI=1S/C11H13BrN2O2/c12-8-5-6-10(11(7-8)14(15)16)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2
Standard InChI Key MNNCNCDNYBRVBT-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Introduction

Structural and Chemical Identity

(4-Bromo-2-nitro-phenyl)-cyclopentyl-amine (C₁₁H₁₂BrN₃O₂; molecular weight 314.14 g/mol) consists of a phenyl ring substituted with bromine (position 4), nitro (position 2), and a cyclopentylamine group (position 1). The cyclopentyl moiety introduces steric hindrance, influencing both reactivity and conformational stability .

Key Structural Features:

  • Aromatic System: The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups create an electron-deficient ring, enhancing electrophilic substitution resistance while favoring nucleophilic aromatic substitution under specific conditions .

  • Amine Linkage: The cyclopentylamine group contributes basicity (pKa ~8.5–9.0) and serves as a hydrogen-bond donor, critical for interactions in biological systems .

Synthetic Pathways

Primary Synthesis Route (Adapted from Pochampally et al. )

The synthesis involves a multi-step sequence starting from 2-nitro-4-bromoaniline:

  • Amine Protection:

    • Reaction with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane (DCM) and triethylamine yields tert-butyl 2-nitro-4-bromophenylcarbamate (91% yield) .

    • Conditions: 0°C to room temperature, 1 hour.

  • Nitro Reduction:

    • Hydrazine hydrate (N₂H₄·H₂O) and FeCl₃ in methanol reduce the nitro group to an amine, forming tert-butyl 2-amino-4-bromophenylcarbamate .

    • Conditions: Reflux for 3 hours.

  • Suzuki-Miyaura Coupling:

    • Cyclopentylboronic acid reacts with the brominated intermediate in tetrahydrofuran (THF)/water with Pd(0) catalyst and Na₂CO₃, introducing the cyclopentyl group .

    • Key Step: Forms tert-butyl 2-amino-4-cyclopentylphenylcarbamate (yield: 75–85%).

  • Deprotection and Functionalization:

    • Acidic removal of the Boc group followed by reductive amination or direct coupling yields the final amine .

Alternative Route (CN102718659A Patent )

While focused on 4-bromo-2-nitrophenyl acetic acid, this method highlights sodium-mediated reactions in organic solvents (e.g., THF) for introducing carboxyl groups, which could be adapted for amine functionalization under controlled conditions .

Spectral Characterization

Data from synthesized analogues and related compounds provide insights into expected spectral profiles :

TechniqueKey Peaks/Data
¹H NMR (400 MHz)- δ 9.15 (s, NH), 7.82–7.34 (aromatic H), 3.87–3.83 (cyclopentyl CH), 1.38 (Boc CH₃) .
¹³C NMR- 152.5 ppm (C=O), 131.2–118.4 ppm (aromatic C), 79.5 ppm (Boc C), 28.4 ppm (CH₃) .
HRMS- m/z 434.52 [M+H]⁺ (calculated for C₂₆H₃₀N₂O₄) .
IR- 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Decomposes above 200°C; sensitive to strong acids/bases due to the nitro and amine groups .

Reactivity

  • Nucleophilic Aromatic Substitution: Bromine at position 4 is replaceable by nucleophiles (e.g., amines, alkoxides) under catalytic conditions .

  • Reduction: Nitro group reducible to amine using H₂/Pd-C or Zn/HCl, enabling further derivatization .

Applications and Biological Relevance

Antimicrobial Activity

Analogues of (4-bromo-2-nitro-phenyl)-cyclopentyl-amine exhibit moderate antimicrobial properties, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The nitro group enhances membrane permeability, while the cyclopentyl moiety improves lipid bilayer interaction .

Pharmaceutical Intermediates

This compound serves as a precursor to antipsychotic agents (e.g., ziprasidone) and kinase inhibitors, where the bromo group facilitates cross-coupling reactions in late-stage functionalization .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral analogues for targeted drug delivery.

  • Computational Modeling: Molecular docking studies to optimize interactions with biological targets (e.g., dopamine receptors) .

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